An In-depth Technical Guide to 3,4-dichloro-N-(4-nitrophenyl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3,4-dichloro-N-(4-nitrophenyl)benzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3,4-dichloro-N-(4-nitrophenyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science. While this specific compound is not extensively documented in public databases, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and material potential of novel benzamide derivatives.
Molecular Structure and Physicochemical Properties
3,4-dichloro-N-(4-nitrophenyl)benzamide possesses a core structure consisting of a 3,4-dichlorinated benzoyl group connected via an amide linkage to a 4-nitrophenyl moiety. The strategic placement of electron-withdrawing groups—the two chlorine atoms and the nitro group—is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological interactions.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₈Cl₂N₂O₃ | Elemental composition |
| Molecular Weight | 311.13 g/mol | Based on atomic weights |
| CAS Number | Not assigned | No specific entry found in major chemical databases. The isomeric 3,5-dichloro-N-(4-nitrophenyl)benzamide has the CAS number 128915-32-2. |
| Appearance | Expected to be a crystalline solid, likely pale yellow to off-white in color. | General appearance of similar aromatic amides and nitro compounds. |
| Melting Point | Predicted to be in the range of 180-220 °C. | Extrapolated from related structures like N-(4-nitrophenyl)benzamide (198 °C)[1] and other chlorinated benzamides. |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane. | Based on the nonpolar aromatic structure and general solubility of benzamides. |
| LogP | Predicted to be in the range of 3.5 - 4.5. | Calculated based on the lipophilicity of the dichlorinated and nitrated aromatic rings. |
Synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide: A Proposed Protocol
The synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide can be efficiently achieved through the formation of an amide bond between 3,4-dichlorobenzoyl chloride and 4-nitroaniline. This is a standard and reliable method for the preparation of N-aryl benzamides.
Synthetic Workflow
The proposed synthesis follows a straightforward, single-step acylation reaction.
Caption: Proposed synthetic workflow for 3,4-dichloro-N-(4-nitrophenyl)benzamide.
Detailed Experimental Protocol
This protocol is based on well-established methods for benzamide synthesis.[2][3][4]
Materials:
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3,4-Dichlorobenzoyl chloride
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4-Nitroaniline
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Triethylamine (or Pyridine)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
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Acylation: Cool the reaction mixture to 0 °C in an ice bath. To this, add a solution of 3,4-dichlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 3,4-dichloro-N-(4-nitrophenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3,4-dichloro-N-(4-nitrophenyl)benzamide would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Amide N-H |
| ~8.3 | Doublet | 2H | Protons ortho to the nitro group |
| ~8.0 | Doublet | 2H | Protons meta to the nitro group |
| ~7.9 | Doublet | 1H | Proton on the dichlorinated ring |
| ~7.7 | Doublet of doublets | 1H | Proton on the dichlorinated ring |
| ~7.5 | Doublet | 1H | Proton on the dichlorinated ring |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis (e.g., DMSO-d₆ or CDCl₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Amide carbonyl carbon |
| ~145-150 | Aromatic carbons attached to the nitro group and the amide nitrogen |
| ~120-140 | Other aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching of the amide |
| ~1660-1680 | C=O stretching of the amide (Amide I band) |
| ~1500-1550 and 1330-1370 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1100-1200 | C-N stretching |
| ~700-850 | C-Cl stretching |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M]+•: ~310, 312, 314 (due to the isotopic pattern of two chlorine atoms).
Potential Applications and Biological Activity
While specific biological data for 3,4-dichloro-N-(4-nitrophenyl)benzamide is not available, the structural motifs present in the molecule suggest several potential areas of application, particularly in medicinal chemistry.
Rationale for Potential Biological Activity
Caption: Relationship between structural motifs and potential biological activities.
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Antimicrobial Activity: The presence of a nitroaromatic group is a well-known feature in many antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.
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Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents. The dichlorinated phenyl ring can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the nitro group can be selectively reduced in the hypoxic environment of solid tumors, making it a potential lead for hypoxia-activated prodrugs.
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Enzyme Inhibition: The rigid structure and hydrogen bonding capabilities of the amide linkage make benzamides common scaffolds for enzyme inhibitors. The specific substitution pattern on the aromatic rings will determine the selectivity and potency towards different enzyme targets.
Conclusion and Future Directions
3,4-dichloro-N-(4-nitrophenyl)benzamide represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization based on established chemical knowledge. The predicted physicochemical properties and spectroscopic data offer a roadmap for its identification and purification.
Future research should focus on the experimental validation of the proposed synthetic protocol and a thorough characterization of the compound's properties. Subsequently, comprehensive biological screening is warranted to explore its potential as an antimicrobial, anticancer, or other therapeutic agent. Structure-activity relationship (SAR) studies, by systematically modifying the substitution patterns on the aromatic rings, could lead to the discovery of novel and potent drug candidates.
References
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Stenutz, R. N-(4-nitrophenyl)benzamide. [Link]
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SpectraBase. 3,4-dichloro-N-[p-(trifluoromethyl)benzyl]benzamide. [Link]
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MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
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SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
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Johnston, D. 4-Nitro-N-(3-nitrophenyl)benzamide. [Link]
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PubChem. Benzamide, N-(3-nitrophenyl)-. [Link]
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PMC. 4-Nitro-N-(3-nitrophenyl)benzamide. [Link]
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Pharmaffiliates. N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide. [Link]
